molecular formula C6H4ClN3O B12979453 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one

7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one

Cat. No.: B12979453
M. Wt: 169.57 g/mol
InChI Key: URCXLKGVHMOPIT-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane (DCM) and ethanol at 0°C. The reaction mixture is then stirred at room temperature for a couple of hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.

    Condensation Reactions: Reaction with aldehydes or ketones to form imidazo[1,2-c]pyrimidine derivatives.

Common Reagents and Conditions

    Nucleophiles: Morpholine, amines, thiols.

    Solvents: Dichloromethane, ethanol, t-butanol.

    Catalysts: Potassium t-butoxide, acids or bases depending on the reaction.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an ATR inhibitor, it binds to the ATR protein, inhibiting its kinase activity and thereby affecting DNA damage response pathways. This can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific chlorine substitution, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-3H-imidazo[1,2-c]pyrimidin-2-one

InChI

InChI=1S/C6H4ClN3O/c7-4-1-5-9-6(11)2-10(5)3-8-4/h1,3H,2H2

InChI Key

URCXLKGVHMOPIT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=NC(=C2)Cl

Origin of Product

United States

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